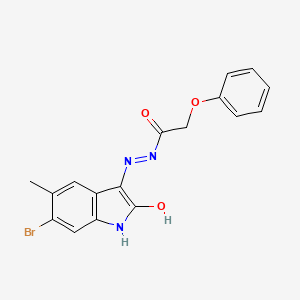![molecular formula C18H13N3O4 B11691272 N'-[(E)-(1-hydroxynaphthalen-2-yl)methylidene]-3-nitrobenzohydrazide](/img/structure/B11691272.png)
N'-[(E)-(1-hydroxynaphthalen-2-yl)methylidene]-3-nitrobenzohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-[(E)-(1-hydroxynaphthalen-2-yl)methylidene]-3-nitrobenzohydrazide is a Schiff base hydrazone compound Schiff bases are compounds containing a functional group that forms when an amine reacts with an aldehyde or ketone This particular compound is derived from the condensation of 1-hydroxynaphthalene-2-carbaldehyde and 3-nitrobenzohydrazide
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(1-hydroxynaphthalen-2-yl)methylidene]-3-nitrobenzohydrazide typically involves the condensation reaction between 1-hydroxynaphthalene-2-carbaldehyde and 3-nitrobenzohydrazide in an appropriate solvent such as ethanol. The reaction is usually carried out under reflux conditions for several hours to ensure complete reaction. The product is then purified by recrystallization from a suitable solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
化学反应分析
Types of Reactions
N’-[(E)-(1-hydroxynaphthalen-2-yl)methylidene]-3-nitrobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.
Major Products
Oxidation: The major product would be the corresponding naphthoquinone derivative.
Reduction: The major product would be the corresponding amine derivative.
Substitution: The major products would depend on the nucleophile used, resulting in various substituted hydrazones.
科学研究应用
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with transition metals.
Biology: It has shown potential as an antimicrobial agent against various bacterial and fungal strains.
Industry: It can be used in the synthesis of other complex organic molecules and materials.
作用机制
The mechanism of action of N’-[(E)-(1-hydroxynaphthalen-2-yl)methylidene]-3-nitrobenzohydrazide involves its ability to form stable complexes with metal ions. This property is crucial for its biological activity, as it can inhibit the function of metalloenzymes by chelating the metal ions required for their activity. The compound’s antimicrobial activity is attributed to its ability to disrupt the cell membrane and interfere with essential cellular processes .
相似化合物的比较
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- (E)-N’-[(2-Hydroxynaphthalen-1-yl)methylidene]nicotinohydrazide
Uniqueness
N’-[(E)-(1-hydroxynaphthalen-2-yl)methylidene]-3-nitrobenzohydrazide is unique due to its specific structural features, such as the presence of both hydroxyl and nitro groups, which contribute to its distinct chemical reactivity and biological activity
属性
分子式 |
C18H13N3O4 |
|---|---|
分子量 |
335.3 g/mol |
IUPAC 名称 |
N-[(E)-(1-hydroxynaphthalen-2-yl)methylideneamino]-3-nitrobenzamide |
InChI |
InChI=1S/C18H13N3O4/c22-17-14(9-8-12-4-1-2-7-16(12)17)11-19-20-18(23)13-5-3-6-15(10-13)21(24)25/h1-11,22H,(H,20,23)/b19-11+ |
InChI 键 |
GEDJDVCJBRNBIT-YBFXNURJSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)/C=N/NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
规范 SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)C=NNC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,2'-({4-[2-(Morpholin-4-yl)ethoxy]phenyl}methanediyl)bis[5-(4-methoxyphenyl)cyclohexane-1,3-dione]](/img/structure/B11691206.png)

![Cyclohexyl 4-{[(4-bromophenyl)carbonyl]amino}benzoate](/img/structure/B11691237.png)
![Ethyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-phenylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B11691243.png)
![(3E)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-1-(naphthalen-1-yl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11691249.png)
![Butyl 3-[2-(2,4-dichlorophenoxy)acetamido]benzoate](/img/structure/B11691253.png)


![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1E)-1-(naphthalen-2-yl)ethylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11691281.png)
![2-[(4-{(E)-[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B11691291.png)
![N'-(furan-2-ylmethyl)-N-[2-(4-methylphenoxy)ethyl]oxamide](/img/structure/B11691292.png)
![5-[4-(dipropylamino)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11691297.png)

